Outperforms Mosher's Acid for Hindered Alcohols
In a comparative study of chiral anisotropy reagents (CARs), (R)-O-acetylmandelic acid (OAM) was demonstrated to be a reliable CAR for sterically crowded secondary alcohols, a class where the commonly used Mosher's acid (MTPA) often yields unreliable results due to conformational flexibility [1]. The study found that the NMR signal dispersion (Δδ = δR-ester - δS-ester) for OAM esters was sufficient for unambiguous assignment, even in cases where the MTPA ester method failed [1].
| Evidence Dimension | Reliability of absolute configuration assignment for sterically hindered alcohols |
|---|---|
| Target Compound Data | Sufficient chemical shift dispersion (Δδ) for unambiguous assignment |
| Comparator Or Baseline | Mosher's acid (MTPA) esters: Ambiguous or failed assignment due to conformational flexibility |
| Quantified Difference | Not quantified as a single numeric value; a qualitative binary outcome (success vs. failure). |
| Conditions | NMR spectroscopy of diastereomeric esters in CDCl₃ solution |
Why This Matters
This evidence directly supports the selection of (R)-O-acetylmandelic acid over the more common Mosher's acid for challenging substrates, ensuring accurate stereochemical analysis.
- [1] Sureshan, K. M., Miyasou, T., Hayashi, M., & Watanabe, Y. (2004). O-Acetylmandelic acid as a reliable chiral anisotropy reagent for the determination of absolute configuration of alcohols. Tetrahedron: Asymmetry, 15(21), 3357-3364. View Source
